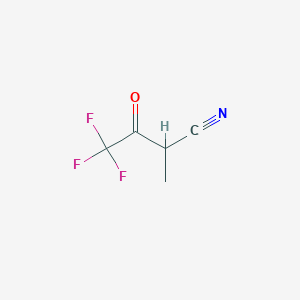

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2-methyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAUIXAQBBGDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458632 | |

| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-70-3 | |

| Record name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110234-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile typically involves the reaction of trifluoroacetyl chloride with malononitrile under controlled cooling conditions . The reaction proceeds as follows:

- Trifluoroacetyl chloride is slowly added to a stirred solution of malononitrile.

- The reaction mixture is stirred for several hours to ensure completion.

- The product is purified by distillation and crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing and reaction of trifluoroacetyl chloride with malononitrile.

- Use of industrial distillation and crystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substituted nitriles: Formed via nucleophilic substitution.

Amines and alcohols: Formed via reduction.

Carboxylic acids: Formed via oxidation.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic profiles.

Case Study: Synthesis of Antidiabetic Agents

A notable example includes its use in synthesizing sitagliptin and related DPP-IV inhibitors, which are critical in managing type 2 diabetes. The compound's role as a precursor allows for the introduction of fluorinated moieties that are essential for biological activity.

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its fluorinated nature contributes to increased efficacy and stability of pesticides and herbicides under various environmental conditions.

Research Insights

Studies have indicated that fluorinated compounds can exhibit enhanced biological activity against pests compared to their non-fluorinated counterparts. This is particularly important in designing selective herbicides that minimize ecological impact while maximizing crop yield.

Material Science

In material science, this compound is investigated for its potential use in polymer synthesis. The incorporation of fluorinated groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance.

Application Example: Fluorinated Polymers

Research has shown that adding this compound during polymerization can yield materials with superior performance in harsh chemical environments, making them suitable for applications in coatings and sealants.

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry. Its unique spectral properties make it useful for calibrating instruments and validating analytical methods.

Quality Control Applications

In pharmaceutical manufacturing, maintaining quality control is paramount. The compound can be employed during the production of active pharmaceutical ingredients (APIs) to ensure compliance with regulatory standards.

Synthetic Chemistry

As a versatile building block, this compound is used in synthetic organic chemistry to create various heterocyclic compounds. Its reactive functional groups allow for diverse transformations.

Synthesis Pathways

Research has demonstrated multiple synthetic routes involving this compound that lead to complex molecular architectures relevant in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves its functional groups:

Trifluoromethyl group: Enhances the compound’s lipophilicity and metabolic stability.

Nitrile group: Acts as a reactive site for nucleophilic attack.

Ketone group: Participates in various chemical transformations, including reduction and oxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

- Molecular Formula: C₁₀H₅F₄NO

- Molecular Weight : 231.15 g/mol

- CAS : 3108-23-4

- Key Differences: Replaces the methyl group with a 4-fluorophenyl ring, increasing molecular weight and aromaticity.

- Hazards : Classified with signal word "Warning" (H302: harmful if swallowed) .

4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile

Functional Group Variations

Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- CAS: Not provided, but ChemSpider ID 2018848 .

- Key Differences : Replaces the nitrile with an ester group. The ester reduces electrophilicity compared to the nitrile, making it more stable for use as a building block in β-keto ester chemistry .

4,4,4-Trifluoro-3-oxobutanenitrile

Comparative Data Table

Research Findings and Trends

- Reactivity : The nitrile group in this compound undergoes nucleophilic addition more readily than its ester analog due to higher electrophilicity .

- Thermal Stability: Methyl and aryl substituents improve thermal stability compared to the non-substituted analog (C₄H₂F₃NO), which degrades at lower temperatures .

- Biological Activity : Fluorinated aryl derivatives (e.g., 4-fluorophenyl) show enhanced bioactivity in kinase inhibition assays, attributed to improved binding with hydrophobic enzyme pockets .

Biological Activity

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can influence several biological pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to alter cellular signaling processes.

1. Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, studies on related fluorinated compounds have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential in this area.

2. Anticancer Activity

Fluorinated compounds are often investigated for their anticancer properties due to their ability to interfere with cellular proliferation pathways. Preliminary studies suggest that modifications in the trifluoromethyl group can enhance the cytotoxicity of similar compounds against cancer cell lines.

3. Plant Growth Regulation

Fluorinated auxins have been studied for their ability to promote root formation in plants. For example, 4-trifluoromethylindole-3-acetic acid has demonstrated significant root-promoting activity compared to traditional auxins . This suggests that this compound may also exhibit growth-regulating properties in agricultural applications.

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| 4-Trifluoromethylindole-3-acetic acid | Root formation promoter | |

| 4-Fluoro-N-(phenyl)acetamide | Antimicrobial | |

| 4-Fluorophenyl derivatives | Anticancer |

Case Study: Inhibition of Enzymatic Activity

In a study examining the inhibition of Anaplastic Lymphoma Kinase (ALK) by fluorinated compounds, it was found that similar structures could effectively modulate ALK activity, which plays a crucial role in various cancers . The interaction mechanism involved binding at the ATP site of the kinase, leading to reduced cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include introducing the trifluoromethyl group using reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions. Purification often involves chromatography or recrystallization to isolate the product from byproducts such as unreacted precursors . Optimization requires controlling temperature (e.g., −78°C to room temperature) and inert atmospheres (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm the presence of the trifluoromethyl group ( to ppm in NMR) and nitrile functionality ( ppm in NMR for adjacent protons). IR spectroscopy identifies the C≡N stretch (~2240 cm) and carbonyl (C=O) absorption (~1700 cm) .

- Chromatography : HPLC or GC-MS with polar stationary phases ensures purity, as trifluoromethyl groups can alter retention times .

Q. What precautions are critical when handling the nitrile group in this compound during reactions?

- Methodological Answer : The nitrile group is susceptible to hydrolysis under acidic/basic conditions. Use aprotic solvents (e.g., THF, DMF) and avoid aqueous workups unless intermediates are stabilized. For nucleophilic additions (e.g., Grignard reagents), maintain low temperatures to prevent side reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic environment and reactivity in nucleophilic addition reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -CF group polarizes the carbonyl, enhancing electrophilicity at the β-carbon. Mechanistic studies (e.g., DFT calculations) show increased stabilization of transition states in Michael additions. Experimental validation via kinetic isotope effects or Hammett plots can quantify this influence .

Q. What strategies resolve contradictory NMR data observed in different solvent systems?

- Methodological Answer : Solvent polarity and hydrogen bonding can shift NMR signals. For consistency:

- Use deuterated solvents (CDCl, DMSO-d) and standardize concentration.

- Compare against internal references (e.g., CFCl) and validate with computational NMR predictions (e.g., Gaussian calculations) .

Q. How can computational models predict the stereoelectronic effects of the trifluoromethyl and oxo groups on stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.